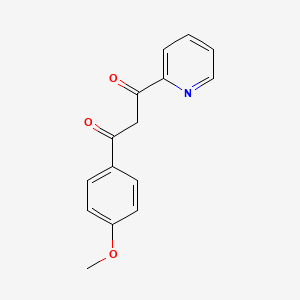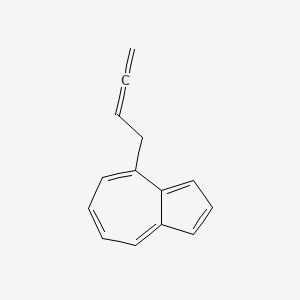![molecular formula C9H9IN2 B14281462 1-Methylcyclohepta[d]imidazol-1-ium iodide CAS No. 133070-25-4](/img/structure/B14281462.png)
1-Methylcyclohepta[d]imidazol-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylcyclohepta[d]imidazol-1-ium iodide is a heterocyclic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications
Preparation Methods
The synthesis of 1-Methylcyclohepta[d]imidazol-1-ium iodide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 1-methylimidazole with a suitable cycloheptanone derivative in the presence of an iodinating agent. The reaction conditions often require controlled temperatures and the use of solvents such as acetonitrile or dimethylformamide to facilitate the cyclization process .
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure consistent product quality and yield. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reagent flow rates .
Chemical Reactions Analysis
1-Methylcyclohepta[d]imidazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include mild to moderate temperatures, appropriate solvents (e.g., ethanol, methanol), and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Methylcyclohepta[d]imidazol-1-ium iodide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Methylcyclohepta[d]imidazol-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Methylcyclohepta[d]imidazol-1-ium iodide can be compared with other imidazole derivatives, such as:
1-Methylimidazole: A simpler imidazole derivative with a single methyl group, known for its use as a catalyst and intermediate in organic synthesis.
Cycloheptanone derivatives: Compounds with a seven-membered ring structure, used in the synthesis of various heterocyclic compounds.
Other imidazole derivatives: Compounds like 1,3-diazole and 1,2,4-triazole, which exhibit similar chemical and biological properties but differ in their ring structures and substituents.
Properties
CAS No. |
133070-25-4 |
|---|---|
Molecular Formula |
C9H9IN2 |
Molecular Weight |
272.09 g/mol |
IUPAC Name |
3-methylcyclohepta[d]imidazol-3-ium;iodide |
InChI |
InChI=1S/C9H9N2.HI/c1-11-7-10-8-5-3-2-4-6-9(8)11;/h2-7H,1H3;1H/q+1;/p-1 |
InChI Key |
ADJFTFAXTCLTDB-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C2C=CC=CC=C2N=C1.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14281411.png)



![Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14281449.png)
![Butanal, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14281456.png)



![6-[({8-[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate](/img/structure/B14281475.png)
